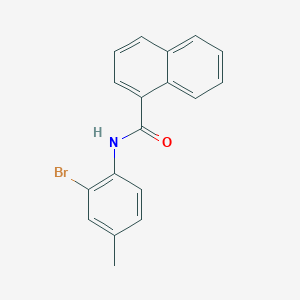

N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its molecular formula C18H14BrNO and a molecular weight of 340.21386 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide typically involves the reaction of 2-bromo-4-methylaniline with naphthalene-1-carboxylic acid . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP)

生物活性

N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a carboxamide group and a bromo-methylphenyl moiety. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : Interaction with receptors can modulate signaling pathways, influencing cellular responses such as apoptosis or proliferation.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87). The compound's cytotoxic effects were evaluated using the MTT assay, revealing a dose-dependent reduction in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10.5 |

| U-87 | 7.8 |

These results suggest that the compound may induce apoptosis through oxidative stress mechanisms, as indicated by increased reactive oxygen species (ROS) levels in treated cells .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against selected bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings indicate that the compound may exert its antibacterial effects by disrupting bacterial cell membranes or inhibiting essential metabolic processes .

Study on Anticancer Mechanism

In a detailed study examining the anticancer mechanism of this compound, researchers observed that treatment led to significant changes in apoptosis-related protein expression. Specifically, there was a notable decrease in Bcl-2 levels and an increase in caspase activity, suggesting that the compound promotes apoptosis in cancer cells through mitochondrial pathways .

Antimicrobial Efficacy Evaluation

Another study focused on the antimicrobial efficacy of this compound against various pathogens. The research utilized disk diffusion methods to assess inhibition zones, confirming the compound's effectiveness against multiple strains. The results indicated that the presence of the bromine atom enhances antimicrobial activity compared to non-brominated analogs .

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of naphthalene derivatives, including N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide. Research indicates that compounds with naphthalene moieties exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in human colon cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study:

A study evaluated the effects of naphthalene derivatives on MDA-MB-231 breast cancer cells, revealing that specific compounds led to a significant reduction in cell viability. The mechanism was associated with increased reactive oxygen species (ROS) levels, suggesting a potential for developing these compounds as anticancer agents .

1.2 Antimicrobial Properties

Naphthalene-based compounds have also demonstrated antimicrobial activity. The presence of bromine in this compound enhances its efficacy against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell membranes and increasing ROS production .

Data Table: Antimicrobial Activity of Naphthalene Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 15.6 | Staphylococcus aureus |

| Other Naphthalene Derivative | 31 | Escherichia coli |

| Control (Streptomycin) | 1.9 | Escherichia coli |

Materials Science

2.1 Polymer Synthesis

Naphthalene derivatives are valuable in polymer chemistry for synthesizing functional polymers with tailored properties. This compound can be utilized as a monomer in the production of high-performance polymers that exhibit thermal stability and mechanical strength .

Case Study:

Research on the polymerization of naphthalene derivatives has shown that incorporating brominated naphthalenes leads to polymers with enhanced electrical conductivity and thermal properties, making them suitable for applications in electronic devices and coatings .

Environmental Applications

3.1 Environmental Remediation

The environmental implications of naphthalene derivatives are also noteworthy. Compounds like this compound can act as agents for the degradation of pollutants due to their reactivity with organic contaminants in soil and water systems.

Case Study:

A study investigated the degradation of polycyclic aromatic hydrocarbons (PAHs) using naphthalene derivatives as catalysts, demonstrating their effectiveness in breaking down these hazardous compounds into less harmful substances . The results indicated that such compounds could be integrated into bioremediation strategies to enhance pollutant removal from contaminated sites.

属性

IUPAC Name |

N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO/c1-12-9-10-17(16(19)11-12)20-18(21)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJHHXZDHFDWPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。